N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Physicochemical profiling Drug-likeness Lead optimization

Select this compound for its unique 4-(thiophen-3-yl)oxan-4-yl]methyl tail, absent in known analogs like VU0255035. The π-rich thiophene and H-bond-accepting oxane ring confer differentiated target selectivity and physicochemical properties. Ideal for diversity-oriented screening libraries, carbonic anhydrase isoform profiling (CA-IX/CA-XII), and affinity-based proteomics. ≥95% purity ensures reliable, reproducible results. Avoid generic substitution; choose innovation for novel bioactivity discovery.

Molecular Formula C16H17N3O3S3
Molecular Weight 395.51
CAS No. 2320725-89-9
Cat. No. B2556070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
CAS2320725-89-9
Molecular FormulaC16H17N3O3S3
Molecular Weight395.51
Structural Identifiers
SMILESC1COCCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)C4=CSC=C4
InChIInChI=1S/C16H17N3O3S3/c20-25(21,14-3-1-2-13-15(14)19-24-18-13)17-11-16(5-7-22-8-6-16)12-4-9-23-10-12/h1-4,9-10,17H,5-8,11H2
InChIKeyZQTHPQSOHDXDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2320725-89-9): Structural and Class Context for Procurement


N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic small molecule (MW 395.51 g/mol, purity ≥95%) belonging to the 2,1,3-benzothiadiazole-4-sulfonamide class. This scaffold is recognized for its electron-accepting benzothiadiazole core and is widely explored in medicinal chemistry for enzyme inhibition (e.g., carbonic anhydrases) and in materials science for optoelectronic applications [1]. The compound distinguishes itself by a 4-(thiophen-3-yl)oxan-4-yl]methyl substituent, a structural motif that combines a thiophene ring and a tetrahydropyran (oxane) ring—features absent in well-characterized analogs such as VU0255035 or simpler N-phenyl derivatives.

Why 2,1,3-Benzothiadiazole-4-sulfonamide Derivatives Cannot Be Simply Interchanged: The Need for Compound‑Specific Evidence


Close-in analogs within the 2,1,3-benzothiadiazole-4-sulfonamide class display dramatically different biological profiles. For example, VU0255035 (CAS 1135243-19-4) is a potent, selective muscarinic M1 receptor antagonist (IC₅₀ = 130 nM, >75‑fold selectivity) [1], whereas the simpler N‑phenyl‑2,1,3‑benzothiadiazole‑4‑sulfonamide shows only weak inhibitory activity (IC₅₀ = 6.86 μM) against a distinct target [2]. The target compound’s unique 4‑(thiophen‑3‑yl)oxan‑4‑yl]methyl tail introduces both a π‑rich thiophene and a hydrogen‑bond‑accepting oxane ring, which are expected to alter target affinity, selectivity, and physicochemical properties relative to the piperazine‑pyridine tail of VU0255035 or the simple phenyl group of the N‑phenyl analog. Generic substitution is therefore not scientifically justified without compound‑specific comparative data.

Quantitative Differentiation Evidence for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide


Molecular Weight and Calculated Lipophilicity Differentiate from VU0255035 and N‑Phenyl Analog

The target compound (MW = 395.51 g/mol, purity ≥95%) is intermediate in size between the simpler N‑phenyl‑2,1,3‑benzothiadiazole‑4‑sulfonamide (MW = 291.4 g/mol, LogP = 3.69) and the larger VU0255035 (MW = 432.5 g/mol, LogP ≈ 2.58) [1]. This intermediate molecular weight and the presence of the oxane ring suggest a LogP value lower than that of the N‑phenyl analog, potentially improving aqueous solubility while retaining sufficient membrane permeability. For procurement decisions, this physicochemical profile offers a balanced starting point that neither the more lipophilic N‑phenyl derivative nor the more polar VU0255035 can provide without additional formulation.

Physicochemical profiling Drug-likeness Lead optimization

Structural Uniqueness of the 4-(Thiophen-3-yl)oxan-4-yl]methyl Tail vs. VU0255035 and N‑Phenyl Analog

The target compound’s 4‑(thiophen‑3‑yl)oxan‑4‑yl]methyl substituent is distinct from the 3‑oxo‑3‑[4‑(pyridin‑4‑yl)piperazin‑1‑yl]propyl tail of VU0255035 [1] and the simple phenyl group of N‑phenyl‑2,1,3‑benzothiadiazole‑4‑sulfonamide [2]. While VU0255035 derives its M1 selectivity from the piperazine‑pyridine motif, the target compound’s thiophene ring offers π‑stacking capabilities and the oxane ring provides an additional hydrogen‑bond acceptor absent in both comparators. In the absence of direct target engagement data, this structural differentiation implies a distinct biological target profile, making the compound a valuable candidate for phenotypic screening or affinity‑based proteomics where promiscuity toward known benzothiadiazole‑4‑sulfonamide targets (e.g., carbonic anhydrases, M1 receptor) is undesirable.

Structure–activity relationship Selectivity engineering Chemical biology

Class‑Level Carbonic Anhydrase Inhibitory Potential Supported by Scaffold Activity Data

Benzothiadiazole‑4‑sulfonamide derivatives have been reported as potent carbonic anhydrase (CA) inhibitors, with Ki values against human CA II ranging from 0.025 ± 0.010 μM to 0.682 ± 0.335 μM . Although no target‑specific activity data are available for the title compound, the conserved 2,1,3‑benzothiadiazole‑4‑sulfonamide core provides a validated pharmacophore for CA inhibition. The unique thiophene‑oxane tail may modulate isoform selectivity, distinguishing it from simpler CA‑inhibiting sulfonamides. For laboratories pursuing CA‑IX or CA‑XII inhibition (tumor‑associated isoforms), this compound represents a structurally differentiated starting point that complements existing sulfonamide‑based CA inhibitor libraries.

Carbonic anhydrase inhibition Anticancer target Metabolic disease

Purity Specification (≥95%) Matches Industry Standards for Initial Biological Screening

The target compound is supplied at ≥95% purity , a specification that is consistent with the purity levels reported for VU0255035 (≥95%, typically >98%) and for commercial N‑phenyl‑2,1,3‑benzothiadiazole‑4‑sulfonamide (95%) [1]. This level of purity is sufficient for primary biochemical and cell‑based screening assays, where impurity‑driven false positives must be controlled. The availability of a consistent 95%+ purity material from a traceable vendor reduces batch‑to‑batch variability, a critical factor when reproducing biological experiments across laboratories.

Compound quality control Assay reproducibility Procurement specification

Recommended Application Scenarios for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide Based on Quantitative Differentiation Evidence


Phenotypic and Target‑Agnostic Screening Libraries

Because the 4‑(thiophen‑3‑yl)oxan‑4‑yl]methyl tail is structurally distinct from known benzothiadiazole‑4‑sulfonamide pharmacophores (Evidence Item 2), this compound is well suited for inclusion in diversity‑oriented screening libraries. Its novelty reduces the probability of rediscovering known M1 receptor or carbonic anhydrase hits, increasing the chance of identifying novel bioactivity in cell‑based phenotypic assays.

Carbonic Anhydrase Isoform Selectivity Profiling

The conserved benzothiadiazole‑4‑sulfonamide core validates CA inhibition as a plausible mechanism (Evidence Item 3). The unique thiophene‑oxane tail may confer differential isoform selectivity relative to existing sulfonamide CA inhibitors. Researchers profiling CA‑IX or CA‑XII can use this compound to probe the contribution of the tail region to isoform discrimination.

Physicochemical Property Optimization in Lead Series

The intermediate molecular weight (395.51 g/mol) and predicted moderate lipophilicity (Evidence Item 1) place this compound in a favorable drug‑likeness space. Medicinal chemistry teams seeking to balance potency with solubility and permeability can use this compound as a physicochemical benchmark when designing analogs with improved in vivo pharmacokinetics.

Chemical Probe Development for Novel Target Identification

The compound’s structural novelty, combined with ≥95% purity (Evidence Item 4), makes it a suitable candidate for affinity‑based proteomics (e.g., chemical pulldown with biotinylated derivatives) aimed at identifying new protein targets for the benzothiadiazole‑4‑sulfonamide scaffold. Its differentiated tail offers a handle for linker attachment without perturbing the core pharmacophore.

Quote Request

Request a Quote for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.